(S)-(+)-1-amino-2-propanethiol hydrochloride
CAS No.: 114430-47-6
Cat. No.: VC5406354
Molecular Formula: C3H10ClNS
Molecular Weight: 127.63
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114430-47-6 |
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Molecular Formula | C3H10ClNS |
Molecular Weight | 127.63 |
IUPAC Name | (2S)-1-aminopropane-2-thiol;hydrochloride |
Standard InChI | InChI=1S/C3H9NS.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H/t3-;/m0./s1 |
Standard InChI Key | HCZBCEYVAPRCDV-DFWYDOINSA-N |
SMILES | CC(CN)S.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Composition
The compound has the molecular formula C₃H₁₀ClNS and a molecular weight of 127.64 g/mol . Its IUPAC name is (2S)-1-aminopropane-2-thiol hydrochloride, with the following structural features:
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Chiral center: The sulfur-bearing carbon adopts an S configuration, confirmed via X-ray crystallography .
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Functional groups: A primary amine (-NH₂) and a thiol (-SH) group on adjacent carbons, stabilized as a hydrochloride salt .
Table 1: Structural Data
Property | Value | Source |
---|---|---|
SMILES | C[C@@H](CN)S.Cl | |
InChIKey | HCZBCEYVAPRCDV-UHFFFAOYSA-N | |
Optical rotation (α) | +12.5° (c=1, H₂O) | |
Boiling point | 137.6°C at 760 mmHg | |
Density | 0.948 g/cm³ |
Spectroscopic Properties
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IR spectrum: Strong absorption bands at 2550 cm⁻¹ (S-H stretch) and 1600 cm⁻¹ (N-H bend) .
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NMR: ¹H NMR (D₂O): δ 1.35 (d, 3H, CH₃), 2.85 (m, 1H, CH), 3.12 (dd, 2H, CH₂NH₂) .
Synthesis and Stereochemical Control
Asymmetric Epoxide Ring-Opening
A high-yield method involves reacting (S)-propylene oxide with trifluoroacetamide in the presence of sodium tert-butoxide, followed by hydrochloric acid quenching :
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Step 1: Nucleophilic attack on the epoxide by trifluoroacetamide yields a β-amino alcohol intermediate (93% yield).
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Step 2: Thiolation via Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) .
Disulfide Oxidation
Oxidation of 1-amino-2-propanethiol with 2,2′-dithiobis(5-nitropyridine) forms a dimeric disulfide, which is resolved using (2S,3S)-di-O-(4-toluoyl)tartaric acid to achieve >99% enantiomeric excess .
Table 2: Synthetic Methods Comparison
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Epoxide ring-opening | 93 | 98 | Scalable, minimal byproducts |
Disulfide resolution | 85 | 99.5 | High enantioselectivity |
Applications in Pharmaceutical and Material Sciences
Peptide Synthesis
The thiol group facilitates disulfide bridge formation in peptides. For example, it was used to synthesize MUC1-derived glycopeptides for cancer vaccine development . The hydrochloride salt enhances solubility in polar solvents, enabling efficient solid-phase peptide coupling .
Redox-Responsive Polymers
In gene delivery, poly(amido amine)s incorporating this compound exhibit disulfide-mediated degradability. These polymers condense DNA into nanoparticles (~100 nm) that disassemble intracellularly due to glutathione reduction, achieving 80% transfection efficiency in HEK293 cells .
Table 3: Biomedical Applications
Application | Mechanism | Performance Metric |
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Drug delivery | Thiol-disulfide exchange | 75% payload release in 6h |
Tissue engineering | Crosslinking via S-S bonds | 12 kPa scaffold stiffness |
Physicochemical Properties and Stability
Solubility Profile
Thermal Behavior
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Decomposition: Begins at 243°C, releasing HCl and forming 1-amino-2-propanethiol disulfide .
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Hygroscopicity: Absorbs 5% moisture at 60% RH, requiring anhydrous storage .
Future Directions
Recent studies highlight its potential in chiral catalysis for asymmetric C-S bond formation (e.g., thioether synthesis with 90% ee) . Additionally, its integration into stimuli-responsive hydrogels for on-demand drug release is under investigation .
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